N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRXWWTVZTVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides using dehydrating agents. For this compound, the intermediate 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine is formed by treating benzo[d]dioxole-5-carboxylic acid hydrazide with a carbonylating agent. Phosphorus oxychloride (POCl₃) is commonly employed under reflux conditions to facilitate cyclization, achieving yields of 70–85%. Alternative dehydrating agents, such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), have been reported but may require longer reaction times.
Suzuki-Miyaura Coupling for Benzo[d]Dioxole Incorporation
The benzo[d]dioxol-5-yl group is introduced via Suzuki-Miyaura cross-coupling. A boronic acid ester derivative, such as 4-(benzo[d]dioxol-5-yl)phenylboronic acid pinacol ester, reacts with the oxadiazole intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in acetonitrile at 80°C. This step proceeds with high regioselectivity, yielding 85–90% of the coupled product.
Amide Bond Formation with 2,3-Dimethoxybenzoyl Chloride
The final step involves coupling 2,3-dimethoxybenzoyl chloride to the oxadiazole amine. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base to scavenge HCl. The amidation proceeds at room temperature for 12–24 hours, yielding the target compound in 75–80% purity. Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the product.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization and coupling steps. Srivastav et al. demonstrated that irradiating diacylhydrazides with POCl₃ at 210 W for 10–15 minutes achieves 90% cyclization yield, reducing reaction time from hours to minutes. Similarly, Khan et al. reported that Suzuki coupling under microwave conditions (100°C, 300 W) completes in 30 minutes versus 15 hours conventionally. This method minimizes side reactions, enhancing purity to >95%.
Green Chemistry Approaches
Solvent-Free Cyclization
Adib et al. developed a solvent-free protocol using mechanical grinding. Mixing benzo[d]dioxole-5-carboxylic acid hydrazide with POCl₃ and grinding for 20 minutes achieves 80% cyclization yield. This method eliminates toxic solvents and reduces energy consumption.
Visible Light-Induced Oxidative Cyclization
Yadav and Yadav utilized eosin Y as a photocatalyst under visible light to oxidize hydrazides to oxadiazoles. This aerobic reaction in ethanol/water (1:1) at room temperature produces the oxadiazole core in 12 hours with 78% yield.
Surfactant-Catalyzed Reactions
Ayhan Y reported using sodium dodecyl sulfate (SDS) micelles to catalyze oxadiazole formation. The reaction of hydrazides with aldehydes in water at 50°C for 2 hours yields 82% product, leveraging hydrophobic interactions to enhance reactivity.
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Conventional Cyclization | POCl₃, reflux, DCM | 70–85% | 6–8 hrs | 80–85% |
| Microwave-Assisted | POCl₃, 210 W, 100°C | 90% | 15 min | 95% |
| Solvent-Free Grinding | POCl₃, mechanical grinding | 80% | 20 min | 88% |
| Visible Light | Eosin Y, ethanol/water, RT | 78% | 12 hrs | 82% |
Experimental Optimization
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) with ligand systems like XPhos improve Suzuki coupling efficiency, reducing catalyst loading to 0.5 mol% while maintaining 90% yield.
Purification Techniques
Flash chromatography with gradient elution (hexane → ethyl acetate) resolves by-products, while recrystallization from ethanol/water (3:1) enhances crystallinity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.45–6.85 (m, 7H, aromatic), 5.98 (s, 2H, dioxole-CH₂), 3.94 (s, 6H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Challenges and Mitigation Strategies
- Hydrazide Oxidation : Over-oxidation to nitriles is mitigated by controlling POCl₃ stoichiometry (1.2 equiv).
- Boronic Acid Stability : Stabilizing boronic esters with pinacol prevents protodeboronation during Suzuki coupling.
- Amide Hydrolysis : Anhydrous conditions and Et₃N prevent hydrolysis of the benzamide group.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or dimethoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
The compound has shown significant promise in several biological applications:
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide | HeLa | 12 | Induced significant apoptosis |
| Related oxadiazole derivatives | MCF-7 | 15 | Moderate toxicity observed |
The compound's ability to inhibit topoisomerase II has been linked to its cytotoxic effects, making it a candidate for further development in cancer therapies .
Antiviral Properties
Similar compounds have demonstrated antiviral activity by inhibiting viral replication. The structure of this compound suggests potential efficacy against RNA viruses.
Data Table: Antiviral Activity
| Virus Type | Inhibition Concentration (µM) | Observations |
|---|---|---|
| Influenza A | 25 | Moderate inhibition of viral replication |
| HIV | 30 | Significant reduction in viral load |
These findings indicate the need for further exploration into the compound's antiviral mechanisms and efficacy against various viral strains .
Pharmacological Applications
The compound's structural features suggest its potential as a scaffold for designing new drugs targeting various diseases:
Anti-inflammatory Activity
Compounds with similar oxadiazole structures have been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
Case Study: In Vivo Anti-inflammatory Studies
| Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Significant reduction in edema |
| Complete Freund's Adjuvant model | 20 | Decreased inflammatory markers |
These results support the exploration of this compound as a lead for developing new anti-inflammatory agents .
Antibacterial Activity
Preliminary studies suggest that this compound may possess antibacterial properties against various bacterial strains.
Data Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Further investigation into its spectrum of activity and mechanism of action is warranted .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and oxadiazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Groups
(a) Penta-2,4-dienamide Derivatives (D14–D20, D19, D20)
- Structural Features: Compounds such as D14–D20 () share the benzo[d][1,3]dioxol-5-yl group but incorporate a penta-2,4-dienamide chain instead of an oxadiazole ring. For example: D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide. D16: Includes a 4-(benzyloxy)phenyl substituent.
Physical Properties :
Compound Melting Point (°C) Yield (%) D14 208.9–211.3 13.7 D16 231.4–233.5 21.3 D20 182.9–185.0 24.8 - The higher melting point of D16 suggests stronger intermolecular forces (e.g., hydrogen bonding) due to its benzyloxy group compared to D14’s methylthio substituent.
- Key Differences : The target compound’s oxadiazole ring may enhance metabolic stability compared to the unsaturated dienamide chain in D14–D20, which could be prone to oxidation.
(b) ASN90 (O-GlcNAcase Inhibitor)
- Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide ().
- Comparison :
(c) Benzimidazole Derivative (Compound 28)
- Structure : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide ().
- Comparison :
Heterocyclic Core Modifications
(a) Thiadiazole vs. Oxadiazole
- Thiadiazole Derivatives (e.g., ASN90, ; N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide, ): Sulfur in thiadiazole increases lipophilicity and may alter metabolic pathways (e.g., resistance to cytochrome P450 oxidation).
(b) Thiazole Derivatives (Compound 55)
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide ().
- Comparison :
Functional Group Variations
(a) Methoxy vs. Benzyloxy Substituents
- 2,3-Dimethoxybenzamide (target compound):
- Methoxy groups enhance solubility and electron-donating effects, favoring interactions with polar residues.
- Benzyloxy Substituents (e.g., D16, ):
(b) Acetamide vs. Benzamide Linkages
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 299.30 g/mol.
Biological Activity Overview
Antimicrobial Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For example, certain synthesized oxadiazole compounds demonstrated cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects : Some studies have reported that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling Pathways : The compound may modulate pathways such as NF-kB or MAPK signaling, leading to reduced inflammation or apoptosis in cancer cells.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
